molecular formula C20H17ClN2O4 B11692960 Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate

Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate

Cat. No.: B11692960
M. Wt: 384.8 g/mol
InChI Key: GOLGJFVOYUZGCS-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate is a complex organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a methylisoxazole moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the isoxazole ring: This can be achieved by the reaction of 2-chlorobenzonitrile with acetone in the presence of a base to form 3-(2-chlorophenyl)-5-methylisoxazole.

    Coupling with benzoic acid derivative: The isoxazole derivative is then coupled with ethyl 2-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate can be compared with other isoxazole derivatives such as:

    3-(2-chlorophenyl)-5-methylisoxazole: Lacks the benzoate moiety, making it less complex and potentially less biologically active.

    Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains a tetrahydrobenzo[b]thiophene moiety, which may confer different biological activities and properties.

Properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H17ClN2O4/c1-3-26-20(25)14-9-5-7-11-16(14)22-19(24)17-12(2)27-23-18(17)13-8-4-6-10-15(13)21/h4-11H,3H2,1-2H3,(H,22,24)

InChI Key

GOLGJFVOYUZGCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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